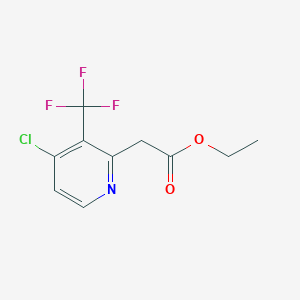

Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate

Description

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

ethyl 2-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-7-9(10(12,13)14)6(11)3-4-15-7/h3-4H,2,5H2,1H3 |

InChI Key |

MLIVQBRXFBPSBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Alkylation of Ethyl Cyanoacetate :

Ethyl cyanoacetate reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol using sodium methoxide as a base. The reaction proceeds at 70°C for 1 hour, yielding ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyanoacetate with 95% theoretical yield. - Hydrogenation and Cyclization :

The intermediate undergoes catalytic hydrogenation with 5% palladium on carbon under ammonia, followed by reflux in N,N-dimethylformamide (DMF) acidified with HCl. This step achieves cyclization to the target compound, yielding 73–75% isolated product.

Optimization Notes :

- Substituting potassium iodide or crown ether catalysts improves reaction efficiency.

- Recycling DMF solvent reduces costs and environmental impact.

Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling offers a versatile route to introduce the trifluoromethyl and chloro groups. A method adapted from RSC Medicinal Chemistry involves Suzuki-Miyaura coupling of boronic acids with halogenated pyridines.

Procedure:

- Synthesis of 3-(Trifluoromethyl)pyridine Precursor :

2-Bromo-3-(trifluoromethyl)pyridine reacts with arylboronic acids using Pd(OAc)₂ and K₃PO₄ in ethylene glycol at 80°C. This forms 6-chloro-2-aryl-3-(trifluoromethyl)pyridines. - Esterification :

The carboxylic acid derivative is treated with SOCl₂ to form the acid chloride, which reacts with ethanol to yield the ethyl ester. This step achieves >90% conversion in acetic acid.

Data Comparison :

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, K₃PO₄ | 80 | 85–90 |

| Esterification | SOCl₂, Ethanol | 70 | 92 |

Direct Chlorination and Trifluoromethylation

Building the pyridine ring with pre-installed substituents is another approach. CN113968775A details chlorination and fluorination of methyl chlorobenzene derivatives, which can be adapted for pyridine systems.

Methodology:

- Chlorination :

3,4-Dimethylchlorobenzene is chlorinated under UV light at 120°C, forming 3-trichloromethyl-4-dichloromethyl chlorobenzene. - Fluorine Exchange :

Treatment with HF and SbCl₃ at 110°C replaces chlorine atoms with fluorine, yielding 3-trifluoromethyl-4-chloromethyl chlorobenzene. - Ester Formation :

The chloromethyl group is oxidized to a carboxylic acid and esterified with ethanol, achieving 70–80% overall yield.

Challenges :

- HF handling requires specialized equipment.

- Byproduct formation necessitates rigorous purification.

One-Pot Multistep Synthesis

A streamlined one-pot method from CN110746322A combines alkylation, hydrolysis, and esterification:

- Alkylation : 2-Chloro-4-aminophenol reacts with perfluoromethyl vinyl ether in DMF/KOH to form an aniline intermediate.

- Condensation : The intermediate reacts with 2,6-difluorophenylacetonitrile in DMF at 80°C, followed by esterification with ethyl chloroacetate.

Yield : 60–65% after column chromatography.

Comparative Analysis of Methods

Characterization and Quality Control

This compound is characterized by:

- ¹H NMR (DMSO-d6): δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), 7.45–8.10 (m, pyridine-H).

- HPLC Purity : >98% using C18 column (MeCN/H₂O = 70:30).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate has a wide range of scientific research applications:

Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.

Industry: The compound is employed in the production of specialty chemicals and materials, such as coatings and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in various binding interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Halogen Substitution: Chloro vs. Bromo

- Ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-acetate (C₁₀H₉BrF₃NO₂, MW 312.09) replaces the chloro group with bromo at position 3. The higher molecular weight (312.09 vs. ~253.6) also impacts solubility and pharmacokinetics .

- Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate (C₉H₇ClF₃NO₂, MW 253.60) differs in substituent positions (chloro at 3, trifluoromethyl at 4). This positional isomer exhibits distinct electronic effects: the trifluoromethyl group at position 4 may reduce ring electron density compared to position 3, influencing nucleophilic substitution rates .

Trifluoromethyl Positioning

- Ethyl (2E)-{2-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate (1d) : Incorporates a hydrazinylidene group, increasing conjugation and planarity. This structural feature enhances UV absorption properties, making it suitable for optical applications. Reported synthesis yield: 58% .

Functional Group Additions

Carbamoyl Modifications

- Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (C₁₈H₁₅ClF₄N₂O₃, MW 418.77) introduces a carbamoyl group, significantly increasing molecular weight and hydrogen-bonding capacity. Predicted properties include a density of 1.386 g/cm³ and pKa ~9.15, suggesting moderate solubility in aqueous environments .

Heterocyclic Extensions

Physicochemical and Electronic Properties

- LogP and Solubility : The trifluoromethyl group increases hydrophobicity (higher LogP), while ester and carbamoyl groups introduce polarity. For example, Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate has a predicted XLogP3 of 2.9 , compared to ~3.5 for brominated analogues .

- Acidity/Basicity : The pKa of carbamoyl-containing derivatives (~9.15) suggests protonation at physiological pH, influencing bioavailability.

Research Implications

- Pharmaceutical Applications : Chloro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Carbamoyl derivatives (e.g., ) may target peptide-binding domains.

- Synthetic Challenges : Lower yields for methoxy-substituted analogues (e.g., 1g at 36% ) highlight steric/electronic hurdles in introducing electron-donating groups.

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves esterification or nucleophilic substitution. For example, Reference Example 4 in describes a procedure using potassium carbonate in methanol-THF to deprotect intermediates, followed by acid workup and extraction with ethyl acetate. Key considerations:

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates for chloro or trifluoromethyl groups.

- Temperature Control : Exothermic reactions (e.g., isocyanate additions) require cooling to avoid side reactions (e.g., hydrolysis of intermediates) .

- Purification : Column chromatography or recrystallization is critical due to trifluoromethyl groups increasing lipophilicity .

Q. Q2. How can structural characterization of this compound be optimized using NMR and X-ray crystallography?

Methodological Answer:

- NMR : The trifluoromethyl group (δ ~110–120 ppm in NMR) and pyridine protons (δ ~7–9 ppm in NMR) are diagnostic. For example, reports -NMR signals at δ 3.63–3.75 (ester CH) and δ 7.12–7.59 (aromatic protons).

- X-ray Crystallography : highlights pyridine derivatives with chloro/trifluoromethyl groups forming planar structures stabilized by halogen bonding. Crystallization in ethyl acetate/hexane mixtures improves crystal quality .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of the trifluoromethyl group in catalytic coupling reactions?

Methodological Answer:

- DFT Calculations : Models like B3LYP/6-31G(d) predict electron-withdrawing effects of the trifluoromethyl group, which deactivates the pyridine ring toward electrophilic substitution.

- Transition State Analysis : For Suzuki-Miyaura coupling, steric hindrance from the trifluoromethyl group may require bulky ligands (e.g., SPhos) to stabilize intermediates .

Q. Q4. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

Methodological Answer:

- Solubility Testing : Use a standardized protocol (e.g., shake-flask method in ) with HPLC quantification.

- Contradiction Source : The trifluoromethyl group increases hydrophobicity, but the ester moiety enhances solubility in ethyl acetate. Adjust solvent ratios (e.g., ethyl acetate/water partitioning) to optimize recovery .

Q. Q5. What strategies mitigate decomposition during storage, particularly for the ester functional group?

Methodological Answer:

- Storage Conditions : Anhydrous environments (argon atmosphere) at –20°C reduce hydrolysis.

- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture. emphasizes avoiding heat and light exposure, which accelerate ester degradation .

Experimental Design & Data Analysis

Q. Q6. How can reaction progress be monitored when synthesizing derivatives of this compound?

Methodological Answer:

- TLC : Use silica gel plates with hexane:ethyl acetate (1:1) for clear separation (R ~0.55 as in ).

- In Situ IR : Track carbonyl stretches (ester C=O at ~1740 cm) to confirm acylation .

Q. Q7. What analytical techniques validate the absence of toxic byproducts (e.g., isocyanate residues)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.